molecular formula C6H6O3 B3052744 3-Oxabicyclo[3.1.1]heptane-2,4-dione CAS No. 4462-97-9

3-Oxabicyclo[3.1.1]heptane-2,4-dione

Cat. No. B3052744
CAS RN: 4462-97-9
M. Wt: 126.11 g/mol
InChI Key: FUOFSQHOEZYEDA-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.1]heptane-2,4-dione is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.11 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .


Synthesis Analysis

The synthesis of 3-Oxabicyclo[3.1.1]heptane-2,4-dione involves a variety of reagents . For instance, it has been reported that the compound can be synthesized through a concerted pathway involving the pyrolytic conversion into the 'formal acetylene cycloadduct’ .


Molecular Structure Analysis

The InChI code for 3-Oxabicyclo[3.1.1]heptane-2,4-dione is 1S/C6H6O3/c7-5-3-1-4(2-3)6(8)9-5/h3-4H,1-2H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

3-Oxabicyclo[3.1.1]heptane-2,4-dione has been found to react readily with a variety of reagents, including N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran .


Physical And Chemical Properties Analysis

3-Oxabicyclo[3.1.1]heptane-2,4-dione is a powder with a molecular weight of 126.11 . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Interactions and Properties

  • 3-Oxabicyclo compounds exhibit significant interactions between oxygen lone-pair orbitals and α,β-unsaturated ketone functions. The photoelectron spectra of related systems confirm the existence of these interactions, which are important in understanding the chemical behavior of these compounds (Röser, Carrupt, Vogel, Honegger, & Heilbronner, 1990).

Synthesis and Chemical Reactions

  • Novel synthesis methods have been developed for 3-Oxabicyclo compounds, demonstrating their potential as building blocks in organic chemistry. For instance, a new synthetic method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione shows the versatility and potential applications of these compounds in various synthetic processes (Mechehoud, Belattar, Benayache, Benayache, & Mosset, 2018).

Pharmaceutical Applications

  • Some derivatives of 3-Oxabicyclo compounds have shown potential in pharmaceutical applications. For example, compounds like 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have displayed activity as enzyme inhibitors, indicating their potential use in the treatment of hormone-dependent diseases such as breast cancer (Staněk, Alder, Belluš, Bhatnagar, Häusler, & Schieweck, 1991).

Electrochemical Applications

  • In the field of electrochemistry, 3-Oxabicyclo compounds like 3-oxabicyclo[3.1.0]hexane-2,4-dione (OHD) have been identified as novel electrolyte additives for lithium-ion batteries. They significantly improve cell capacity retention and overall battery performance (Zhang, Huang, Youssef, Redfern, Curtiss, Amine, & Zhang, 2014).

Material Science and Engineering

  • 3-Oxabicyclo compounds are also relevant in materials science. For instance, they are involved in forming two-dimensional networks through hydrogen bonds, as seen in the crystal structure of specific compounds like 5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).

Environmental Impact

  • The environmental impact of oxabicycloheptenes, which are closely related to 3-Oxabicyclo[3.1.1]heptane-2,4-dione, has been studied. Their formation during the atmospheric photochemical oxidation of aromatics and their thermochemical properties are of particular interest in understanding atmospheric chemistry and potential environmental hazards (Bozzelli, Rajasekaran, & Hur, 2006).

Safety And Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-oxabicyclo[3.1.1]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-3-1-4(2-3)6(8)9-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOFSQHOEZYEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466418
Record name 3-oxabicyclo[3.1.1]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.1.1]heptane-2,4-dione

CAS RN

4462-97-9
Record name 3-oxabicyclo[3.1.1]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxabicyclo[3.1.1]heptane-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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